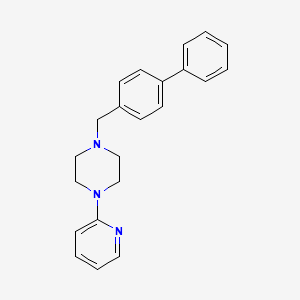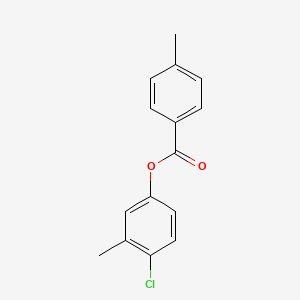![molecular formula C23H29NO5 B5684857 [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol, also known as BZTM, is a synthetic compound that has been extensively studied for its potential application in medicinal chemistry. BZTM is a piperidine derivative that exhibits a unique chemical structure with a benzyl group, trimethoxybenzoyl group, and a piperidine ring.
Mechanism of Action
The mechanism of action of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol is not fully understood, but several studies have suggested that [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol exerts its pharmacological effects by modulating various signaling pathways. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been reported to exhibit several biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation and immune responses. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been shown to exhibit antiviral activity against HSV-1 and HCMV by inhibiting the viral replication process.
Advantages and Limitations for Lab Experiments
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol also has some limitations, including its low solubility in water and some organic solvents, which may limit its application in certain experiments.
Future Directions
Several future directions for the research on [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol can be identified. One potential direction is to investigate the potential application of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol in the treatment of other viral infections, such as influenza and hepatitis B and C. Another direction is to explore the potential application of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanism of action of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol and to identify its molecular targets.
Synthesis Methods
The synthesis of [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol involves a series of chemical reactions starting with the reaction of 2,3,4-trimethoxybenzoyl chloride with piperidine to form 1-(2,3,4-trimethoxybenzoyl)piperidine. This intermediate is then reacted with benzylmagnesium chloride to produce [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol. The final product is purified by recrystallization to obtain a white crystalline powder with high purity.
Scientific Research Applications
[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been studied for its potential application in various fields of medicinal chemistry, including anti-inflammatory, antitumor, and antiviral activities. Several studies have reported that [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, [4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol has been reported to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).
properties
IUPAC Name |
[4-benzyl-4-(hydroxymethyl)piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-27-19-10-9-18(20(28-2)21(19)29-3)22(26)24-13-11-23(16-25,12-14-24)15-17-7-5-4-6-8-17/h4-10,25H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQRRNGNBSVFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)(CC3=CC=CC=C3)CO)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(5-methyl-1H-pyrazol-1-yl)acetyl]amino}-L-prolinamide](/img/structure/B5684774.png)
![1-[2-({[(6-fluoro-4-hydroxyquinolin-2-yl)methyl]amino}methyl)benzyl]pyrrolidin-2-one](/img/structure/B5684783.png)
![4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5684790.png)
![(2-{[(1S*,5R*)-3-benzoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5684798.png)

![N-(4-chlorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5684804.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxynicotinamide](/img/structure/B5684808.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5684811.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5684820.png)
![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)


![3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)